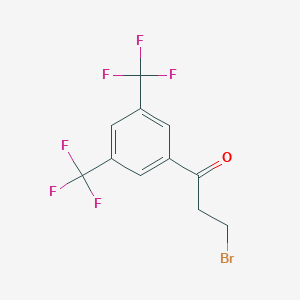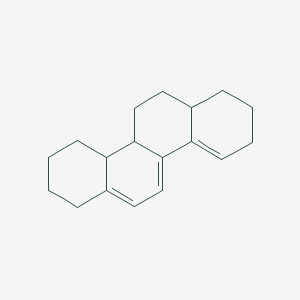
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H24 It is a derivative of chrysene, where the aromatic rings are partially hydrogenated, resulting in a dodecahydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene typically involves the hydrogenation of chrysene. The process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures of 50-100 atm. The hydrogenation process selectively reduces the aromatic rings while preserving the overall structure of the chrysene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-efficiency catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can lead to the complete saturation of the molecule, resulting in a fully hydrogenated derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene has several scientific research applications:
Chemistry: Used as a model compound to study hydrogenation reactions and the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different hydrogenation pattern.
Tetrahydrochrysene: A partially hydrogenated derivative of chrysene with fewer hydrogen atoms added compared to this compound.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This compound’s partially hydrogenated structure allows for unique interactions with other molecules, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
100602-08-2 |
|---|---|
Formule moléculaire |
C18H24 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1,2,3,4,4a,4b,5,6,6a,7,8,9-dodecahydrochrysene |
InChI |
InChI=1S/C18H24/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h7,10,12-13,16,18H,1-6,8-9,11H2 |
Clé InChI |
OESCMXNUUMGAIU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC=C3C(C2C1)CCC4C3=CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)


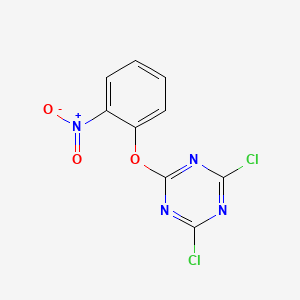
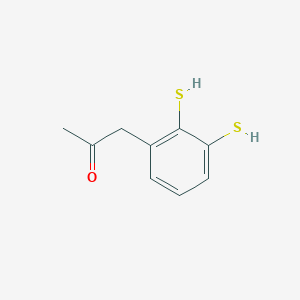
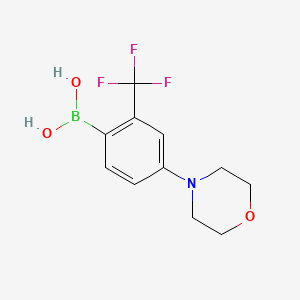
![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)


